4-Methoxymagnaldehyde B

CAS No.:

Cat. No.: VC1958435

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O3 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal |

| Standard InChI | InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |

| Standard InChI Key | PDSJHKVGVLTIBI-GQCTYLIASA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O |

Introduction

Chemical Structure and Properties

Molecular Structure

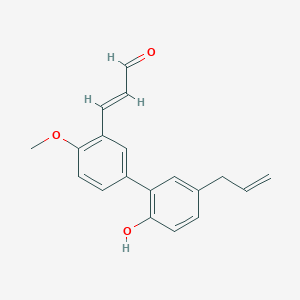

4-Methoxymagnaldehyde B features a biphenyl core structure with specific functional groups contributing to its unique chemical properties . The compound contains a methoxy group at the 4' position, which distinguishes it from other magnaldehydes . Its structure includes a hydroxyl group, a methoxy group, and an allyl side chain arranged around a biphenyl framework with a cinnamaldehyde moiety .

Chemical Identifiers and Physical Properties

Table 1 summarizes the key chemical identifiers and physical properties of 4-Methoxymagnaldehyde B:

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.3 g/mol |

| PubChem CID | 23657448 |

| InChI Key | PDSJHKVGVLTIBI-GQCTYLIASA-N |

| Exact Mass | 294.125594432 g/mol |

| Topological Polar Surface Area (TPSA) | 46.53 Ų |

| LogP | 4.247 |

The compound features three hydrogen bond acceptors and one hydrogen bond donor, with six rotatable bonds conferring structural flexibility . Its lipophilic character is evidenced by the relatively high logP value of 4.247, suggesting limited aqueous solubility but good membrane permeability .

Natural Sources and Occurrence

4-Methoxymagnaldehyde B has been identified primarily in plants belonging to the Magnoliaceae family . The compound was initially isolated from the stem bark of Magnolia officinalis, a plant species with significant importance in traditional Chinese medicine .

Magnolia officinalis contains several structurally related compounds alongside 4-Methoxymagnaldehyde B, including 4'-methoxymagndialdehyde and 4'-methoxymagnaldehyde E . These compounds collectively contribute to the medicinal properties attributed to this plant species .

The natural distribution of 4-Methoxymagnaldehyde B appears to be limited to specific Magnolia species, making these plants valuable sources for its extraction and further study . The compound is classified as a lignan, a class of secondary metabolites in plants that often exhibit various biological activities .

Biological Activity and Pharmacological Properties

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 4-Methoxymagnaldehyde B provides insights into its potential as a drug candidate . Table 2 summarizes key predicted ADMET properties:

| ADMET Parameter | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 100.00% |

| Caco-2 Permeability | Positive | 71.25% |

| Blood-Brain Barrier Penetration | Negative | 50.00% |

| Human Oral Bioavailability | Negative | 52.86% |

| P-glycoprotein Substrate | Negative | 80.44% |

| CYP3A4 Substrate | Positive | 54.01% |

| CYP2C9 Inhibition | Positive | 57.68% |

| CYP2C19 Inhibition | Positive | 86.12% |

| CYP1A2 Inhibition | Positive | 64.91% |

Natural Product Characteristics

4-Methoxymagnaldehyde B possesses several characteristics typical of natural products. Its Natural Product-likeness score of 0.982 indicates strong structural similarity to known natural compounds . The compound meets the criteria of Lipinski's Rule, suggesting drug-like properties, though it is rejected by the GSK Rule which applies stricter criteria for drug candidates .

Table 3 presents additional natural product characteristics of 4-Methoxymagnaldehyde B:

| Characteristic | Value |

|---|---|

| Natural Product-likeness Score | 0.982 |

| Lipinski Rule | Accepted |

| GSK Rule | Rejected |

| Golden Triangle | Accepted |

| Synthetic Accessibility Score | 2.527 |

| Flexibility | 0.4 |

| Quantitative Estimate of Drug-likeness | 0.497 |

The relatively low synthetic accessibility score of 2.527 suggests that the compound is moderately easy to synthesize, which is advantageous for further research and development .

Analytical Detection Methods

Various analytical techniques have been employed for the detection and characterization of 4-Methoxymagnaldehyde B in plant materials and synthetic preparations. Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry, are commonly used for structural elucidation .

In research contexts, thin-layer chromatography (TLC) has been used as an initial screening method, while more definitive characterization typically employs high-performance liquid chromatography (HPLC) coupled with various detection methods .

For the most precise identification and quantification, gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) have proven valuable, particularly when analyzing complex plant extracts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume